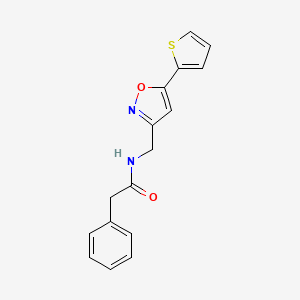

2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-phenyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-16(9-12-5-2-1-3-6-12)17-11-13-10-14(20-18-13)15-7-4-8-21-15/h1-8,10H,9,11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKUGNVEVFYSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the thiophene and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation can yield thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Isoxazolines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules through various chemical reactions, such as oxidation, reduction, and substitution.

Types of Reactions:

- Oxidation: Formation of sulfoxides or sulfones.

- Reduction: Conversion of isoxazole to isoxazolines.

- Substitution: Electrophilic substitution on the phenyl ring.

Common Reagents:

- Hydrogen peroxide for oxidation.

- Palladium on carbon for reduction.

- Aluminum chloride for Friedel-Crafts reactions.

Biology

The compound has been investigated for its potential biological activities. Studies have shown that derivatives containing isoxazole and thiophene rings exhibit significant antimicrobial properties against various bacterial strains, suggesting that this compound may also possess similar effects.

Antimicrobial Activity:

Research indicates that isoxazole derivatives demonstrate effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity:

Preliminary studies suggest that this compound may inhibit lipoxygenases (LOXs), enzymes implicated in cancer progression. The ability to modulate LOX activity could be a key factor in its anticancer effects .

Neuroprotective Effects

A study on compounds similar to this compound demonstrated neuroprotective effects in PC12 cells against oxidative stress-induced damage. These findings suggest potential applications in treating neurodegenerative disorders.

Antioxidant Activity

Comparative analyses showed that related compounds exhibited significant antioxidant activity with IC50 values indicating effectiveness, positioning this compound as a candidate for further exploration in antioxidant therapies.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Sulfonamide Derivatives with Isoxazole Moieties

describes a sulfonamide derivative, 2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide , synthesized via chloroacetyl chloride and dimethylformamide (DMF) . Compared to the target compound:

- Structural Differences : The sulfonamide group (-SO₂NH-) in replaces the phenylacetamide group in the target compound. This substitution alters polarity and hydrogen-bonding capacity.

- Biological Implications: Sulfonamides are known for antimicrobial activity, whereas phenylacetamides may target neurological or metabolic pathways.

Thiadiazole-Acetamide Derivatives

reports N-[1-(5-acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide , a thiadiazole-containing acetamide .

- Core Similarities : Both compounds share an acetamide backbone.

- Divergence: The thiadiazole ring (with sulfur and nitrogen) in contrasts with the isoxazole-thiophene system in the target compound.

Isoxazole-Thiophene Hybrids in Patented Compounds

describes a patented crystal form of a 5-[(1,1-dioxidothiomorpholinyl)methyl]-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-1H-indole-7-amine . Although structurally distinct, the inclusion of thiophene-like (thiomorpholine) and isoxazole-related (pyran) motifs highlights the pharmaceutical relevance of such hybrids.

Key Research Findings and Data

Crystallographic and Structural Insights

For example:

- SHELXL : Used for refining hydrogen-bonding networks and thermal parameters.

- OLEX2 : Facilitates visualization of π-π stacking between aromatic rings (e.g., phenyl and thiophene) in similar compounds.

Biological Activity

2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Phenyl group

- Isoxazole ring

- Thiophene ring

This unique combination is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The isoxazole moiety is known for its capacity to modulate enzyme activity, while the thiophene ring enhances its interaction with biological systems.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, affecting signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties by scavenging free radicals.

Biological Evaluations

Several studies have highlighted the biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of compounds containing isoxazole and thiophene rings exhibit significant antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

The compound has been evaluated for its anticancer potential. A study indicated that related compounds targeting lipoxygenases (LOXs), which are implicated in cancer progression, showed promising results in inhibiting tumor growth . The ability of this compound to modulate LOX activity could be a key factor in its anticancer effects.

Case Studies

- Neuroprotective Effects : A study on compounds similar to this compound demonstrated neuroprotective effects in PC12 cells against oxidative stress-induced damage. These findings suggest potential applications in neurodegenerative disorders .

- Antioxidant Activity : Comparative analyses showed that related compounds exhibited significant antioxidant activity (IC50 values indicating effectiveness), positioning this compound as a candidate for further exploration in antioxidant therapies .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving amide bond formation and heterocyclic ring assembly. For example, chloroacetamide intermediates (e.g., 2-chloro-N-phenylacetamides) are reacted with sodium azide under reflux in a toluene-water solvent system (8:2 v/v) for 5–7 hours, followed by purification via crystallization or solvent extraction . Optimization involves adjusting reaction time, solvent ratios, and catalyst loading. TLC (hexane:ethyl acetate, 9:1) is used to monitor progress, and yields can be improved by controlling temperature gradients during reflux .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for structural validation?

- Methodological Answer : Key techniques include NMR spectroscopy (¹H/¹³C) to confirm the presence of the thiophene, isoxazole, and acetamide moieties. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while HPLC ensures purity (>95%). X-ray crystallography may resolve ambiguities in stereochemistry, particularly for the isoxazole-thiophene linkage .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., quantum chemical calculations) guide the optimization of synthesis or predict biological activity?

- Methodological Answer : Computational frameworks like ICReDD integrate quantum chemical reaction path searches to predict energetically favorable intermediates and transition states. For example, density functional theory (DFT) can model the electronic effects of the thiophene ring on reaction kinetics, while molecular docking simulations predict binding affinities to biological targets (e.g., anti-inflammatory enzymes) . These methods reduce trial-and-error experimentation by narrowing solvent/catalyst combinations and identifying reactive hotspots .

Q. What strategies address low yields or side-product formation during the synthesis of analogs with modified thiophene/isoxazole substituents?

- Methodological Answer : Side reactions often arise from competing nucleophilic sites in the thiophene ring. To mitigate this:

- Use protecting groups (e.g., Boc for amines) during isoxazole formation .

- Employ orthogonal solvent systems (e.g., DMF for polar intermediates, pet-ether for crystallization) to isolate desired products .

- Screen catalysts (e.g., Pd/C for cross-couplings) to enhance regioselectivity .

Q. How does the electronic configuration of the thiophene-isoxazole core influence the compound’s pharmacological properties, and how can structure-activity relationships (SAR) be systematically explored?

- Methodological Answer : The electron-rich thiophene enhances π-π stacking with hydrophobic protein pockets, while the isoxazole’s dipole moment improves solubility. SAR studies involve synthesizing derivatives with:

- Halogen substitutions on the thiophene to modulate lipophilicity .

- Varied alkyl/acyl groups on the acetamide to alter metabolic stability .

- Biological assays (e.g., COX-2 inhibition, cytotoxicity) are paired with computational ADMET profiling to prioritize candidates .

Q. How can contradictory data in biological activity studies (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

- Methodological Answer : Contradictions often stem from assay-specific conditions (e.g., cell line variability, concentration thresholds). Strategies include:

- Replicating assays across multiple cell lines (e.g., RAW 264.7 macrophages vs. HEK293T) .

- Validating target engagement via competitive binding assays (e.g., SPR or ITC) .

- Using isotopic labeling (e.g., ¹⁴C-acetamide) to track metabolite formation and off-target effects .

Methodological Resources

- Synthesis Optimization : Refer to solvent selection tables and reflux condition guidelines in and .

- Computational Tools : ICReDD’s reaction path search protocols ( ) and PubChem’s cheminformatics data ().

- Biological Assay Design : Standardized protocols for anti-inflammatory and cytotoxicity testing ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.